8-Methoxycoumarin

Description

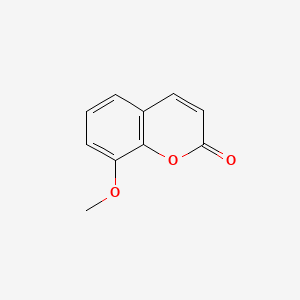

Structure

3D Structure

Properties

IUPAC Name |

8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRDTKMYQDXVGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334258 | |

| Record name | 8-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-81-0 | |

| Record name | 8-Methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 8-Methoxycoumarin Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The coumarin scaffold, a benzopyran-2-one core, represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. Among its numerous derivatives, those bearing a methoxy group at the 8-position have emerged as a particularly promising class of compounds. The introduction of this small electron-donating group profoundly influences the molecule's physicochemical properties, leading to a diverse array of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of 8-methoxycoumarin derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this fascinating chemical space. We will delve into the core mechanisms, highlight key structure-activity relationships, and provide practical, field-proven experimental protocols to empower your research and development endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of this compound derivatives stems from their ability to interfere with several critical signaling pathways and cellular components.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Certain this compound-3-carboxamide derivatives have been shown to activate caspases, key executioner enzymes in the apoptotic cascade.[1][2] Specifically, targeting caspase-3/7 has been identified as a crucial event.[1] This leads to DNA fragmentation and the eventual demise of cancer cells.

-

Disruption of Microtubule Dynamics: The cellular cytoskeleton, particularly the microtubule network, is a validated target in cancer therapy. Some this compound derivatives act as microtubule-destabilizing agents by inhibiting β-tubulin polymerization.[1][2][4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]

-

Enzyme Inhibition: Many this compound derivatives exhibit inhibitory activity against enzymes that are crucial for cancer cell proliferation and survival. These include:

-

Aromatase and Sulfatase: Inhibition of these enzymes is a key strategy in hormone-dependent cancers like breast cancer.[4] Certain derivatives have shown potent inhibitory effects on both aromatase and sulfatase, thereby blocking the production of estrogens that fuel tumor growth.[4]

-

Carbonic Anhydrases: Specific isoforms of carbonic anhydrase, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis. Novel 8-substituted coumarins have been developed as selective inhibitors of these tumor-associated CAs.[5]

-

-

DNA Damage and Replication Interference: Some derivatives exert their anticancer effects by causing DNA damage and interfering with the DNA replication process, leading to cell cycle arrest and apoptosis.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the coumarin core.

-

Substitution at the 3-position: The 3-position is a critical site for modification. The introduction of a carboxamide or carboxylic acid group at this position has been shown to be important for cytotoxicity.[1] Further derivatization of the carboxamide, for instance with an acetyl group, can modulate the activity.[1]

-

Substitution at the 5-position: Halogenation, particularly bromination, at the 5-position can significantly enhance cytotoxic activity.[1] However, the interplay with other substituents is crucial, as the presence of both bromo and acetyl groups might lead to steric hindrance and reduced activity.[1]

-

Hybrid Molecules: The concept of molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties (e.g., oxazole, chalcone), has yielded compounds with potent anticancer activities.[4][6]

Tabulated Anticancer Activity Data

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| This compound-3-carboxamides | 5-bromo-8-methoxycoumarin-3-carboxamide | HepG2 (Liver) | 0.9 | Antiproliferative, targets β-tubulin and caspase-3/7 | [1][2] |

| This compound-3-carboxamides | N-(acetyl)this compound-3-carboxamide | HepG2 (Liver) | 2.3 | Antiproliferative | [1] |

| This compound-3-carboxylic acids | This compound-3-carboxylic acid | HepG2 (Liver) | 5 | Antiproliferative | [1] |

| Hybrid 8-methoxycoumarins | Compound 6 (oxazole derivative) | MCF-7 (Breast) | 6.621 | Inhibits β-tubulin polymerization, sulfatase, and aromatase; induces S-phase arrest and apoptosis | [4] |

| Hybrid 8-methoxycoumarins | Compound 6 (oxazole derivative) | MDA-MB-231 (Breast) | 9.62 | Inhibits β-tubulin polymerization, sulfatase, and aromatase; induces S-phase arrest and apoptosis | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

Cell Density: The initial cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the experiment, providing a sensitive measure of antiproliferative effects.

-

Incubation Time: The duration of compound exposure is selected to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

-

Controls: The inclusion of vehicle and positive controls is essential for validating the assay and ensuring that the observed effects are due to the test compound and not the solvent or other experimental artifacts.

Visualizing the Anticancer Mechanism

Caption: Anticancer mechanisms of this compound derivatives.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Emerging evidence suggests that this compound derivatives possess significant neuroprotective properties, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7]

Mechanism of Action: Shielding the Nervous System

The neuroprotective effects of these compounds are attributed to their ability to modulate multiple pathways implicated in neuronal cell death and dysfunction.

-

Activation of Pro-Survival Pathways: Certain coumarin derivatives can activate the Tropomyosin receptor kinase B (TRKB) pathway.[7][8] This leads to the downstream activation of cAMP response element-binding protein (CREB) and an increase in the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin that promotes neuronal survival and plasticity.[7][8]

-

Reduction of Oxidative Stress: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neurodegeneration.[7] this compound derivatives can act as potent antioxidants, scavenging free radicals and reducing ROS production.[7][9]

-

Anti-inflammatory Activity: Neuroinflammation is a common feature of many neurodegenerative diseases.[7] These compounds can exert anti-inflammatory effects by regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9]

-

Inhibition of Apoptosis: By reducing caspase activity, these derivatives can inhibit the apoptotic cascade in neuronal cells, thereby preventing cell death.[7][8]

-

Anti-amyloid Aggregation: Some derivatives have been shown to block the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[7]

Key Neuroprotective Derivatives

-

Compound 4i and 4j (analogs): These this compound analogs have shown promise as multi-functional agents for Alzheimer's disease by exhibiting both acetylcholinesterase (AChE) inhibition and the ability to block Aβ aggregation.[7]

-

LMDS-1 and LMDS-2: These coumarin derivatives have demonstrated neuroprotection by activating the TRKB signaling pathway, reducing caspase activity, and promoting neurite outgrowth in cellular models of tauopathy.[8][10]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system for neuronal differentiation and neurotoxicity studies.

Principle: This assay evaluates the ability of a test compound to protect PC12 cells from a neurotoxic insult, such as hydrogen peroxide (H₂O₂)-induced oxidative stress or Aβ-induced toxicity.

Step-by-Step Methodology:

-

Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum).

-

Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

Neurotoxin Challenge: Induce neurotoxicity by adding a neurotoxic agent, such as H₂O₂ (e.g., 100-200 µM) or aggregated Aβ peptide (e.g., 10-20 µM).

-

Incubation: Incubate the cells for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in the previous section.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the neurotoxin alone.

Causality Behind Experimental Choices:

-

PC12 Cell Line: This cell line is a well-established model for studying neuronal-like cells and their response to neuroprotective and neurotoxic agents.

-

Pre-treatment: Pre-treating the cells with the test compound allows it to exert its protective effects before the neurotoxic insult.

-

Neurotoxin Concentration: The concentration of the neurotoxin is optimized to induce a significant but not complete loss of cell viability, providing a suitable window to observe neuroprotective effects.

Visualizing the Neuroprotective Pathway

Caption: Neuroprotective signaling pathway of this compound derivatives.

Anti-inflammatory and Antimicrobial Activities: Broadening the Therapeutic Horizon

While the anticancer and neuroprotective properties of this compound derivatives are well-documented, they also exhibit promising anti-inflammatory and antimicrobial activities.

Anti-inflammatory Effects

The anti-inflammatory properties of these coumarins are linked to their ability to modulate key inflammatory pathways.[7][11][12][13][14] They can regulate the production of inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and prostaglandin E2 (PGE2).[7][13][14] This is often achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways such as NF-κB and MAPK.[11][13]

Antimicrobial Properties

Several this compound derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[15][16][17][18] The specific structural features of the derivatives, such as the presence of certain heterocyclic rings or side chains, can significantly influence their antimicrobial potency.[15][16][17]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis of this compound Derivatives: Building the Scaffolds of Activity

The synthesis of this compound derivatives typically starts from readily available precursors and involves well-established chemical transformations.

General Synthetic Routes

A common starting material is 3-methoxy-2-hydroxybenzaldehyde.[1] This can be reacted with diethyl malonate via a cyclocondensation reaction, often catalyzed by a base like piperidine, to yield ethyl this compound-3-carboxylate.[1][19] This versatile intermediate can then be further modified at the 3-position (e.g., through ammonolysis to form the carboxamide or hydrolysis to the carboxylic acid) and at other positions on the coumarin ring (e.g., bromination at the 5-position).[1][19]

Synthetic Workflow Diagram

Caption: A general synthetic workflow for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning from potent anticancer and neuroprotective effects to promising anti-inflammatory and antimicrobial properties, underscore their significant potential in drug discovery. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of next-generation derivatives with enhanced potency and selectivity.

Future research should focus on:

-

Mechanism Deconvolution: Further unraveling the intricate molecular mechanisms underlying the observed biological activities.

-

In Vivo Validation: Translating the promising in vitro findings into robust in vivo efficacy and safety studies.

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and metabolic stability.

-

Targeted Delivery: Exploring novel drug delivery strategies to enhance the therapeutic index of these potent molecules.

By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and pharmacology, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

References

-

Alzamami, A. S., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry, 17(1), 174. [Link]

-

ResearchGate. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. [Link]

-

ResearchGate. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Link]

-

Radwan, M. A., et al. (2023). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PubMed Central. [Link]

-

Al-Warhi, T., et al. (2023). Novel 3-Substituted this compound Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. Molecules, 17(1), 972-980. [Link]

-

MDPI. (2012). Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. [Link]

-

ResearchGate. (2023). Synthesis of this compound-3-carboxamides (4–7) and this compound-3-carboxylic acid derivatives (8,9). [Link]

-

Chung, I.-M., et al. (2020). This compound enhances melanogenesis via the MAPKase signaling pathway. Journal of Ethnopharmacology, 258, 112911. [Link]

-

Nasr, T., et al. (2016). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 618-628. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives. PubMed. [Link]

-

ResearchGate. (2015). Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. [Link]

-

Wang, Y., et al. (2015). [Neuroprotective Effect Screening and the Mechanism of 10 Kinds of Coumarin Derivatives]. Zhongguo Zhong Yao Za Zhi, 40(13), 2623-2628. [Link]

-

Sanna, M. D., et al. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI. [Link]

-

The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives. [Link]

-

Lin, M.-H., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. PubMed. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. [Link]

-

Nano Micro Biosystems. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. [Link]

-

MDPI. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. [Link]

-

Bentham Science Publisher. (2024). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. [Link]

-

Wu, T.-S., et al. (2015). Anti-inflammatory Coumarin and Benzocoumarin Derivatives from Murraya alata. Journal of Natural Products, 78(2), 244-253. [Link]

-

Frontiers. (2024). Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations. [Link]

-

Nocentini, A., et al. (2019). Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. PubMed Central. [Link]

-

Lin, C.-M., et al. (2008). Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities. Biochemical Pharmacology, 75(6), 1416-1425. [Link]

-

de Oliveira, S. A., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

-

Ghosh, S., et al. (2025). Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. Journal of Ethnopharmacology, 334, 118439. [Link]

-

MDPI. (2023). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. [Link]

-

Taylor & Francis. (2017). Arylcoumarin and novel biscoumarin derivatives as potent inhibitors of human glutathione S-transferase. [Link]

-

ResearchGate. (2007). The Anti-inflammatory Effect of Coumarin and its Derivatives. [Link]

Sources

- 1. Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Neuroprotective effect screening and the mechanism of 10 kinds of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives [mdpi.com]

- 17. Synthesis, reactions and antimicrobial activities of 8-ethoxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 19. researchgate.net [researchgate.net]

The In-Depth Technical Guide to Natural Sources and Isolation of 8-Methoxycoumarin (Xanthotoxin)

Abstract

8-Methoxycoumarin, also known as Xanthotoxin or 8-MOP, is a naturally occurring furanocoumarin with significant pharmacological activities, including applications in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] Its therapeutic potential has driven considerable interest in its natural sources and efficient isolation methodologies. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the primary botanical sources of this compound, detailed protocols for its isolation and purification, and the analytical techniques essential for its characterization. The document emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles involved.

Introduction to this compound

This compound (Figure 1) is a member of the furanocoumarin class of organic chemical compounds produced by a variety of plants, typically as a defense mechanism against predators.[3] It is a photoactive substance that, when activated by UVA radiation, can form adducts with DNA, leading to its therapeutic and toxic effects.[4] The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[5][6][7] This pathway converts phenylalanine into umbelliferone, a key precursor, which then undergoes a series of enzymatic reactions including prenylation, hydroxylation, and methylation to yield this compound.[8]

Figure 1: Chemical Structure of this compound (Xanthotoxin)

Caption: Simplified biosynthetic pathway of this compound.

Causality behind the pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting the primary metabolite L-phenylalanine into cinnamic acid, committing it to secondary metabolism.

-

Cinnamate-4-Hydroxylase (C4H): Introduces a hydroxyl group, a crucial step for the subsequent cyclization to form the coumarin ring.

-

p-Coumaroyl CoA 2'-hydroxylase (C2'H): Catalyzes the ortho-hydroxylation of p-coumaric acid, which is the rate-limiting step leading to the formation of umbelliferone.

-

Prenylation and Cyclization: The addition of a dimethylallyl pyrophosphate (DMAPP) group to umbelliferone and subsequent cyclization forms the furan ring, creating the psoralen backbone.

-

Hydroxylation and Methylation: The final steps involve hydroxylation at the 8th position to form xanthotoxol, followed by methylation to yield this compound. [7]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a series of extraction and chromatographic steps. The choice of methodology depends on the plant matrix, the desired purity, and the scale of the isolation.

General Workflow

A typical workflow for the isolation of this compound is depicted below.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

This protocol is adapted from the methodology described for the isolation of xanthotoxin from Ruta montana. [3] Rationale: The choice of petroleum ether as the initial extraction solvent is based on the nonpolar nature of this compound, allowing for its selective extraction from the plant matrix. Subsequent cooling and crystallization provide a simple and effective initial purification step. Ethanol is used for recrystallization due to its ability to dissolve this compound at higher temperatures and allow for crystal formation upon cooling, thereby increasing purity.

Step-by-Step Methodology:

-

Plant Material Preparation: Collect the aerial parts of Ruta montana and dry them in a shaded, well-ventilated area. Grind the dried plant material into a fine powder.

-

Extraction: Extract the powdered plant material with petroleum ether using a Soxhlet apparatus for several hours.

-

Initial Purification: Concentrate the petroleum ether extract under reduced pressure. Allow the concentrated extract to cool, which will induce the precipitation of a white solid.

-

Crystallization: Filter the precipitate and recrystallize it from ethanol to obtain purified crystals of xanthotoxin (this compound).

-

Yield Calculation: Dry the crystals and calculate the yield, which can range from 0.12% to 0.45% depending on the season of plant collection. [3]

This is a general protocol for the purification of this compound from a crude plant extract, based on principles described in various sources. [9][10] Rationale: Silica gel column chromatography is a standard and effective technique for separating compounds based on their polarity. A nonpolar solvent system (e.g., n-hexane) is initially used to elute nonpolar impurities. The polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity, including this compound.

Step-by-Step Methodology:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine the fractions containing the compound of interest (identified by comparison with a standard on TLC) and evaporate the solvent to obtain purified this compound.

For higher purity and larger scale isolation, Counter-Current Chromatography (CPC) is an effective liquid-liquid partitioning technique. [10][11] Rationale: CPC avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. The separation is based on the differential partitioning of the compound between two immiscible liquid phases. The choice of the biphasic solvent system is critical for successful separation.

Step-by-Step Methodology:

-

Solvent System Selection: Select an appropriate biphasic solvent system, for example, n-heptane-ethyl acetate-methanol-water (5:2:5:2; v/v/v/v). [10]2. CPC Operation: Equilibrate the CPC instrument with the selected solvent system. Dissolve the crude extract or partially purified fraction in a suitable solvent and inject it into the CPC system.

-

Fractionation and Analysis: Operate the CPC in the chosen mode (e.g., ascending or descending) and collect fractions. Analyze the fractions by HPLC to determine the purity of the isolated this compound.

Analytical Characterization

The structural elucidation and confirmation of isolated this compound are performed using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima around 205, 244, 293, and 333 nm, which are characteristic of the coumarin ring system. [3]* Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbonyl group of the lactone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure, including the number and connectivity of protons and carbons. [12][13]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. [12]

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of this compound. By understanding the distribution of this compound in nature and the principles behind the various isolation and purification techniques, researchers can efficiently obtain this valuable pharmacophore for further study and development. The provided protocols offer a practical starting point for laboratory work, while the emphasis on the rationale behind each step aims to empower scientists to adapt and optimize these methods for their specific needs.

References

-

Sardashti, A. R., & Valizadeh, J. (Year not specified). Isolation and identification of xanthotoxin (8-methoxypsoralen) from the fruits of Heracleum persicum Desf. ex Fischer. SciSpace. [Link]

-

Al-Warhi, T., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. National Institutes of Health. [Link]

-

The Good Scents Company. (n.d.). xanthotoxin, 298-81-7. [Link]

-

Li, S., et al. (2022). Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity. PubMed. [Link]

-

Li, S., et al. (2022). Xanthotoxin (8‐methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity. Applied and Environmental Microbiology. [Link]

-

Boudiar, T., et al. (Year not specified). Antimicrobial Activity of Xanthotoxin Isolated from Ruta montana L. Extract and Effect of Harvesting Time on its Content. Journal of Drug Delivery and Therapeutics. [Link]

-

El-Sayed, M. A., et al. (2023). Novel 3-Substituted this compound Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]

-

Skalicka-Woźniak, K., & Glibowski, P. (2022). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. MDPI. [Link]

-

Bartnik, M., et al. (2023). Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC). Molecules. [Link]

-

Castelan-Ramirez, I., et al. (2024). 8-Methoxypsoralen (8-MOP) Isolated from Ficus petiolaris (Moraceae) Has Insecticidal Activity against Spodoptera frugiperda. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methoxypsoralen. PubChem. [Link]

-

Jokić, S., et al. (2018). Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content. Molecules. [Link]

-

Wang, Y., et al. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science. [Link]

-

Wang, Y., et al. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. National Institutes of Health. [Link]

-

Sutan, A., et al. (2014). The 8-MOP identification and isolation from the plant material and percutaneous permeation in the modified Flynn s cell. ResearchGate. [Link]

-

Bartnik, M., et al. (2023). Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC). ResearchGate. [Link]

-

Trontin, C., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. National Institutes of Health. [Link]

-

Al-Majedy, Y. K., et al. (2018). Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. Journal of Applied Pharmaceutical Science. [Link]

-

Annunziata, F., et al. (2025). Coumarins from nature to nurture: A sustainable resource for drug discovery and beyond. ResearchGate. [Link]

-

Ciesla, L., et al. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Natural and synthetic coumarins as potential anticancer agents. [Link]

-

Ciesla, L., et al. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. ResearchGate. [Link]

-

Kim, H. Y., et al. (Year not specified). This compound enhances melanogenesis via the MAPKase signaling pathway. ResearchGate. [Link]

-

Gatti, R., & Gioia, M. G. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. [Link]

-

Venugopala, K. N., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Frontiers in Pharmacology. [Link]

-

Skalicka-Woźniak, K., & Głowniak, K. (2012). 25 Coumarins – Analytical and Preparative Techniques. ResearchGate. [Link]

-

Laskin, J. D., et al. (1986). Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse. PubMed. [Link]

-

Calzavara-Pinton, P. G., et al. (1992). Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects. PubMed. [Link]

Sources

- 1. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid formulations of 8-methoxypsoralen (8-MOP) and 5-MOP: a prospective double-blind crossover assessment of acute non-phototoxic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. xanthotoxin, 298-81-7 [thegoodscentscompany.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 7. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Efficient Separation of the Methoxyfuranocoumarins Peucedanin, 8-Methoxypeucedanin, and Bergapten by Centrifugal Partition Chromatography (CPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 8-Methoxycoumarin (CAS: 2445-81-0): Properties, Synthesis, and Biological Applications

This guide provides an in-depth technical overview of 8-Methoxycoumarin, a naturally occurring and synthetically accessible compound of significant interest to researchers in medicinal chemistry, drug development, and cosmetology. We will delve into its core chemical properties, established synthetic routes, key biological activities with mechanistic insights, and practical applications, grounded in authoritative scientific literature.

Core Identification and Physicochemical Properties

This compound, also known as 8-methoxy-2H-chromen-2-one, is a derivative of coumarin, a benzopyrone scaffold found widely in the plant kingdom.[1] Its strategic methoxy substitution at the C8 position imparts distinct chemical and biological characteristics that make it a valuable precursor and active agent.

The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is critical for experimental design, ensuring proper handling, solubility, and characterization.

| Property | Value | Source(s) |

| CAS Number | 2445-81-0 | [2][3] |

| Molecular Formula | C₁₀H₈O₃ | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][3][4] |

| IUPAC Name | 8-methoxy-2H-chromen-2-one | [2] |

| Appearance | White needle-like crystals or solid | [2] |

| Melting Point | 110 °C | [2] |

| Solubility | Almost insoluble in water. Soluble in hot alcohol, oils, Chloroform, Methanol, DMSO, and Dichloromethane. | [2] |

| SMILES | COc1cccc2C=CC(=O)Oc12 | [3] |

| InChI Key | ODRDTKMYQDXVGG-UHFFFAOYSA-N | [3] |

Natural Occurrence and Chemical Synthesis

Natural Sources: this compound is a natural product that has been isolated from various plant species. Notably, it is found in Ruta graveolens L., commonly known as rue.[5][6] The presence of such bioactive compounds in plants is a cornerstone of ethnopharmacology and provides a rationale for their traditional use, often forming the basis for modern drug discovery efforts.

Chemical Synthesis: The synthetic accessibility of this compound is crucial for its widespread study and application, as it allows for the production of high-purity material in quantities sufficient for research and development. A common and efficient method involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, using a base catalyst like piperidine.[7][8] This reaction is a variant of the Knoevenagel condensation followed by intramolecular transesterification.

Below is a generalized workflow for the synthesis of the this compound scaffold, which serves as a precursor for more complex derivatives.

Caption: Generalized workflow for the synthesis of an this compound precursor.

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate

This protocol is adapted from established literature procedures and serves as a foundational method for accessing the this compound core.[8] The causality behind using a fusion reaction initially is to accelerate the condensation by removing water, while the subsequent reflux in ethanol facilitates the cyclization and purification.

Materials:

-

3-methoxy-2-hydroxybenzaldehyde (1.52 g, 0.01 mol)

-

Diethyl malonate (1.60 g, 0.01 mol)

-

Piperidine (1.0 mL)

-

Ethanol

-

2% Hydrochloric acid

-

Water

Procedure:

-

Combine 3-methoxy-2-hydroxybenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) in a reaction vessel.

-

Add piperidine (1.0 mL) as a catalyst.

-

Heat the mixture under fusion conditions at 110–120 °C for 2–3 minutes. The mixture will solidify.

-

Add ethanol to the vessel and heat under reflux for two hours to ensure complete cyclization.

-

After cooling, pour the reaction mixture into water.

-

Neutralize the solution with 2% diluted hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl this compound-3-carboxylate.

Biological Activities and Mechanisms of Action

This compound exhibits a range of compelling biological activities, making it a molecule of high interest for therapeutic and cosmetic applications.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative properties of this compound derivatives, particularly against hepatocellular carcinoma (liver cancer).[7][9][10]

-

Mechanism of Action: The anticancer effects are multi-faceted. Derivatives of this compound have been shown to induce apoptosis (programmed cell death) by activating key executioner enzymes like caspase-3 and caspase-7.[7][9][10] Furthermore, they can disrupt microtubule dynamics by inhibiting β-tubulin polymerization, a critical process for cell division, leading to cell cycle arrest.[7][10] Some analogs also function as dual inhibitors of VEGFR2 kinase, an important target in suppressing tumor angiogenesis, and cytochrome P450 enzymes.[9]

-

Field Insights: The coumarin scaffold is considered a "privileged structure" in medicinal chemistry. Its relative planarity and potential for hydrogen bonding allow it to interact with a variety of biological targets. The development of 5-bromo-8-methoxycoumarin-3-carboxamide, which showed an IC₅₀ of 0.9 µM against HepG2 cells, demonstrates that targeted modifications to the core structure can dramatically enhance potency, even surpassing that of established anticancer drugs like staurosporine in specific assays.[7][10]

Regulation of Melanogenesis

Beyond oncology, this compound has a well-documented effect on melanin synthesis, making it a candidate for treating pigmentation disorders.

-

Mechanism of Action: this compound enhances melanogenesis by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in melanocytes.[5][6] Specifically, it promotes the phosphorylation of p38 and c-Jun N-terminal kinase (JNK) while inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK).[6] This signaling cascade leads to the upregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte function. MITF, in turn, increases the expression of key melanogenic enzymes such as tyrosinase, leading to increased melanin production.[5][6]

The signaling pathway is visualized below.

Caption: MAPK signaling pathway activated by this compound to enhance melanogenesis.

-

Applications: This mechanism supports its potential use as an active agent in treatments for hypopigmentation disorders like vitiligo.[5][6] It is also being investigated for cosmetic applications, such as in formulations for managing hair depigmentation (greying).[5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][11] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][12] |

| Storage | Store in a cool, dry, well-ventilated area. Recommended storage temperature: 2-8°C. | [2] |

Self-Validating Protocol for Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before use.[12] A mandatory pre-use check includes ensuring access to an eye-wash station and safety shower.[12] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required.[12] Work should be conducted in a chemical fume hood to avoid inhalation of the solid dust.[12]

Conclusion

This compound (CAS: 2445-81-0) is a versatile molecule with a robust foundation of scientific evidence supporting its use in advanced research. Its well-defined chemical properties, accessible synthesis, and potent, mechanistically understood biological activities in oncology and dermatology make it an exemplary scaffold for drug discovery and a promising active ingredient for specialized applications. This guide provides the core technical knowledge necessary for researchers and developers to effectively and safely utilize this compound in their work.

References

-

Alzamami, A. S., El-Sayed, M., Radwan, E. M., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry, 17(1), 174. [Link]

-

Chung, H. S., Lee, H. J., Kim, S. J., et al. (2019). This compound enhances melanogenesis via the MAPKase signaling pathway. Pharmazie, 74(9), 529-535. [Link]

-

Synthesis of this compound-3-carboxamides (4–7) and... ResearchGate. [Link]

-

SCHEME 1 Synthesis of this compound-3-carboxamide derivatives... ResearchGate. [Link]

-

El-gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2023). Novel 3-Substituted this compound Derivatives as Anti-Breast Cancer Drugs. Molecules, 28(13), 5143. [Link]

-

Chung, H. S., Lee, H. J., Kim, S. J., et al. (2019). This compound enhances melanogenesis via the MAPKase signaling pathway. Pharmazie, 74(9), 529-535. [Link]

-

(PDF) Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. ResearchGate. [Link]

-

This compound. GSRS. [Link]

-

Kostova, I., Saso, L., & Găman, M. A. (2021). Coumarins in the Pharmacotherapy of Cancer. Cancers, 13(19), 4777. [Link]

Sources

- 1. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2445-81-0 [chemicalbook.com]

- 3. This compound AldrichCPR 2445-81-0 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-Substituted this compound Derivatives as Anti-Breast Cancer Drugs | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound AldrichCPR 2445-81-0 [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Pharmacological profile of 8-methoxychromen-2-one

An In-depth Technical Guide to the Pharmacological Profile of 8-methoxychromen-2-one

Executive Summary

8-methoxychromen-2-one, a naturally occurring coumarin derivative, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document synthesizes experimental evidence to explain the causal mechanisms behind its biological activities. We delve into its potent anti-inflammatory and promising anticancer properties, explore its other bioactivities, and critically assess its pharmacokinetic profile and potential for anticoagulant effects. This guide is structured to provide not only a deep understanding of 8-methoxychromen-2-one's pharmacology but also practical, field-proven insights into the experimental methodologies required for its evaluation.

Introduction: The Coumarin Scaffold and the Significance of 8-Methoxy Substitution

Coumarins (2H-1-benzopyran-2-one) represent a vast class of phenolic compounds found throughout the plant kingdom.[1] Their simple, planar, and lipophilic heterocyclic nucleus allows for diverse interactions with biological targets, making them privileged scaffolds in medicinal chemistry.[2] The specific biological activity of a coumarin derivative is profoundly influenced by the nature and position of substituents on its benzopyrone core.[3]

8-methoxychromen-2-one, also known as 8-methoxycoumarin, distinguishes itself through the presence of a methoxy group at the C8 position. This substitution critically influences the molecule's electron distribution and lipophilicity, thereby modulating its interaction with enzymatic targets and its overall pharmacokinetic properties. This guide will elucidate the specific pharmacological consequences of this structural feature.

Core Pharmacological Profile

Anti-inflammatory and Immunomodulatory Effects

The most well-documented activity of 8-methoxychromen-2-one is its potent anti-inflammatory effect, particularly in the context of autoimmune disorders like rheumatoid arthritis.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Field-proven research using a collagen-induced arthritis (CIA) rat model has demonstrated that 8-methoxychromen-2-one (MCO) markedly reduces arthritic scores and joint damage.[4] The causality behind this therapeutic effect lies in its ability to modulate key inflammatory pathways. In lipopolysaccharide (LPS)-stimulated J774 macrophage-like cells, MCO treatment leads to a significant reduction in the production of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4]

This multi-pronged inhibition stems from a primary intervention in the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Experimental evidence shows that MCO inhibits this nuclear translocation of NF-κB, effectively preventing the downstream inflammatory cascade.[4]

Anticancer Activity

The this compound scaffold is a promising backbone for the development of novel anticancer agents. While studies on the parent compound are limited, numerous derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Mechanisms of Action:

The anticancer effects of this compound derivatives are multifactorial and include:

-

Cell Cycle Arrest: Certain derivatives induce cell cycle arrest, particularly at the S or G2/M phase, preventing cancer cell proliferation.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[5]

-

Inhibition of Key Enzymes: Potent inhibitory activity has been observed against enzymes crucial for tumor growth and metastasis, such as β-tubulin polymerization, sulfatase, and aromatase.[5]

-

Modulation of Signaling Pathways: The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, has been identified as a target for some coumarin derivatives, leading to reduced cell proliferation and survival.

The table below summarizes the cytotoxic activity of several representative this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin | MCF-7 (Breast) | 6.621 | [5] |

| MDA-MB-231 (Breast) | 9.62 | [5] | ||

| Compound 3 | 3-(5-phenyloxazol-2-yl)-8-methoxycoumarin | MCF-7 (Breast) | 9.165 | [5] |

| MDA-MB-231 (Breast) | 12.65 | [5] | ||

| Compound 15 | Derivative of 8-methoxy-4-methyl-coumarin | MCF-7 (Breast) | 12.9 (µg/ml) | [6] |

| Hep-G2 (Liver) | 11.6 (µg/ml) | [6] | ||

| Compound 1 | 8-methoxy-4-methyl-coumarin-6-carbaldehyde | HCT-116 (Colon) | 15.9 (µg/ml) | [6] |

Note: The diverse structures and testing conditions necessitate careful interpretation when comparing absolute IC₅₀ values.

Assessment of Anticoagulant Activity

A critical aspect of any coumarin's pharmacological profile is its potential for anticoagulant activity. The archetypal oral anticoagulant, warfarin, is a 4-hydroxycoumarin derivative.

Mechanism of Action: Vitamin K Cycle Inhibition

Warfarin and related compounds exert their effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[7] This enzyme is essential for recycling Vitamin K, a cofactor required by γ-glutamyl carboxylase to activate clotting factors II, VII, IX, and X.[8] Inhibition of VKOR leads to a depletion of reduced Vitamin K, resulting in the synthesis of inactive clotting factors and producing an anticoagulant effect.[9]

The 4-hydroxy group is a critical structural feature for this activity, enabling the compound to effectively bind to and inhibit VKOR.[10] 8-methoxychromen-2-one lacks this 4-hydroxy moiety. Based on extensive structure-activity relationship (SAR) studies of coumarin-based anticoagulants, it is therefore predicted that 8-methoxychromen-2-one does not possess significant warfarin-like anticoagulant activity .[11][12] This represents a key point of differentiation from classical anticoagulant coumarins and is a favorable characteristic for developing therapeutics where anticoagulation is an undesirable side effect.

Sources

- 1. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of eight coumarins of Radix Angelicae Dahuricae in rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Some New Heterocycles Bearing Coumarin Moiety [gavinpublishers.com]

- 7. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relationship between inhibition of vitamin K1 2,3-epoxide reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical and pharmacological evaluation of 4-hydroxychromen-2-ones bearing polar C-3 substituents as anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the In-Vitro Anticancer Effects of 8-Methoxycoumarin and Its Derivatives

Abstract

Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Among them, the this compound scaffold has emerged as a promising backbone for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the in-vitro anticancer effects of this compound and its structurally modified derivatives. We will delve into the core mechanisms of action, including the induction of apoptosis and cell cycle arrest, modulation of critical signaling pathways, and inhibition of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these compounds and explaining the causality behind key methodological choices.

Introduction: The Rationale for Investigating this compound

The pursuit of novel anticancer therapeutics is driven by the need for agents with higher efficacy, greater selectivity for cancer cells, and lower toxicity to normal tissues.[2] Coumarin and its derivatives have shown considerable promise, exhibiting high biological activity and relatively low toxicity.[2] The this compound backbone, in particular, has been the subject of extensive synthetic modification to enhance its cytotoxic potential. Studies have demonstrated that derivatives of this compound can exhibit potent antiproliferative activity against various cancer cell lines, notably in liver and breast cancer models.[3][4] This guide synthesizes the current understanding of their mechanisms and provides the technical framework for their in-vitro evaluation.

Core Anticancer Mechanisms of this compound Derivatives

The anticancer activity of this compound derivatives is not attributable to a single mode of action but rather a multi-targeted assault on cancer cell proliferation and survival. The primary mechanisms identified are the induction of apoptosis, disruption of the cell cycle, and interference with key oncogenic signaling pathways.

Induction of the Intrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a critical self-destruct mechanism that is often dysregulated in cancer. A primary strategy of many chemotherapeutic agents is to reactivate this pathway. Several derivatives of this compound have proven to be potent inducers of apoptosis.[3][4]

The mechanism predominantly involves the intrinsic (mitochondrial) pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6] This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax.[6] In healthy cells, Bcl-2 sequesters Bax, preventing it from initiating apoptosis.[6]

This compound derivatives have been shown to disrupt this balance by:

-

Down-regulating Bcl-2 expression: This releases the brakes on apoptosis.[7][8]

-

Up-regulating Bax expression: This promotes the formation of pores in the mitochondrial membrane.[7][8][9]

This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.[5][8] Caspases are the executioner enzymes of apoptosis. Specifically, the activation of initiator caspase-9 and effector caspases-3 and -7 has been observed in cells treated with these compounds, leading to the systematic dismantling of the cell.[3][5] For instance, one potent this compound derivative induced a remarkable 22-fold increase in programmed cell death in HepG2 liver cancer cells.[3]

Cell Cycle Arrest

In addition to inducing cell death, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.[10] By preventing cells from progressing through the cycle, these compounds inhibit tumor growth. The specific phase of arrest often depends on the derivative's structure and the cancer cell type.

-

G1/S Arrest: Some compounds prevent cells from entering the DNA synthesis (S) phase.[3][11]

-

S Phase Arrest: A notable derivative was found to induce cell-cycle arrest at the S phase in the MCF-7 breast cancer cell line, increasing the cell population in this phase from 29.66% to 45.12%.[4]

-

G2/M Arrest: Other derivatives can trap cells in the G2/M phase, preventing them from entering mitosis.[3][7][12]

This cytostatic effect is a crucial component of their anticancer profile, providing a complementary mechanism to their cytotoxic, apoptosis-inducing properties.[8][13]

Inhibition of Key Signaling Pathways & Other Mechanisms

The uncontrolled growth of cancer cells is often driven by hyperactive signaling pathways. This compound and its derivatives have been shown to interfere with several of these.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and growth.[10] Its inhibition is a key strategy in cancer therapy.[14][15] Studies have shown that some this compound derivatives mediate their cytotoxicity via the inhibition of this pathway.[10][16]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also involved in cell proliferation and survival.[9][17] this compound has been shown to modulate this pathway by affecting the phosphorylation of key proteins like p38, JNK, and ERK.[9][18][19]

-

β-Tubulin Polymerization: Many successful anticancer drugs work by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4] Certain this compound-3-carboxamide derivatives have been identified as potent inhibitors of β-tubulin polymerization, a mechanism shared with drugs like paclitaxel.[3][4][12]

Experimental Validation: Protocols and Data

The evaluation of a potential anticancer compound requires a systematic, multi-faceted approach. The causality of this workflow is critical: we first establish general cytotoxicity, then elucidate the specific mechanisms (apoptosis vs. cell cycle arrest), and finally, investigate the molecular targets and pathways involved.

Cell Viability Assessment (MTT Assay)

The first step is to determine the concentration at which the compound exhibits a cytotoxic or cytostatic effect. The MTT assay is a robust and widely used colorimetric method for this purpose.[20][21]

Principle of Causality: This assay is based on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cell viability.[22]

Detailed Protocol:

-

Cell Plating: Seed cancer cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated wells (cells with medium only) and vehicle control wells (cells with medium containing the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[23]

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected this compound Derivatives

| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀) | Source(s) |

| This compound-3-carboxamide | HepG2 (Liver) | 17 | - | [3] |

| 5-bromo-8-methoxycoumarin-3-carboxamide (Cpd 5) | HepG2 (Liver) | 0.9 | Staurosporine (8.4 µM) | [3][11][12] |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Cpd 6) | MCF-7 (Breast) | 6.621 | Staurosporine (4.086 µM) | [4] |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid (Cpd 6) | MDA-MB-231 (Breast) | 9.62 | Staurosporine (7.03 µM) | [4] |

| This compound-3-carboxylic acid | HepG2 (Liver) | 5 | - | [3] |

This table summarizes data from multiple studies and highlights how structural modifications to the this compound scaffold significantly impact cytotoxic potency.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Once cytotoxicity is established, flow cytometry is employed to distinguish between apoptosis and cell cycle arrest as the primary mechanism of action.

Principle of Causality (Annexin V/PI Staining): In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol for Apoptosis Quantification:

-

Cell Treatment: Culture cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately using a flow cytometer. For instance, treatment of MCF-7 cells with a potent derivative increased the total apoptosis rate from 2.41% to 35.79%.[4]

Principle of Causality (Cell Cycle Analysis): Propidium Iodide (PI) binds stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will fluoresce twice as brightly as cells in the G0/G1 phase, while cells in the S phase will have intermediate fluorescence. This allows for the quantification of cells in each phase of the cycle.

Protocol for Cell Cycle Analysis:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells to allow PI entry.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly promising platform for the development of novel anticancer agents. In-vitro studies have conclusively demonstrated that its derivatives can potently inhibit the proliferation of various cancer cell lines through a multi-pronged approach that includes the induction of apoptosis via the intrinsic pathway, cell cycle arrest, and the inhibition of crucial oncogenic signaling pathways like PI3K/Akt. Furthermore, specific derivatives have been shown to target β-tubulin polymerization, adding another powerful mechanism to their repertoire.[3][12]

The data presented in this guide underscore the importance of structure-activity relationship (SAR) studies; minor modifications, such as bromination at the C-5 position, can dramatically enhance cytotoxic potency.[3] Future research should focus on optimizing these lead compounds to improve their selectivity for cancer cells over normal cells, thereby enhancing the therapeutic window. In-vivo studies using animal models are the logical next step to validate these in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

-

Alzamami, A. S., Fayed, E. A., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry. [Link][3][11][12][24]

-

Chung, Y. C., Kim, S.-Y., & Hyun, C.-G. (2019). This compound enhances melanogenesis via the MAPKase signaling pathway. Pharmazie. [Link][9][18][19]

-

Alzamami, A. S., Fayed, E. A., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. ResearchGate. [Link][12]

-

Fayed, E. A., et al. (2023). Novel 3-Substituted this compound Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link][4]

-

Alzamami, A. S., Fayed, E. A., et al. (2023). Synthesis of this compound-3-carboxamides (4–7) and this compound-3-carboxylic acid derivatives (8,9). ResearchGate. [Link]

-

Alzamami, A. S., Fayed, E. A., et al. (2023). Novel this compound-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PubMed. [Link][11]

-

Wang, H., et al. (2012). Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK. Carcinogenesis. [Link][17]

-

Alzamami, A. S., et al. (2023). Representative structural features examined in the designed N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis and Antiproliferative Activity of Some New Coumarin Derivatives Derived from 8-Hydroxycoumarin. ResearchGate. [Link][7]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link][20]

-

Fayed, E. A., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. [Link][10]

-

Gholampour, F., et al. (2021). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC. [Link][5]

-

Bordin, F., et al. (1994). Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. PubMed. [Link][13]

-

Liu, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology. [Link][1]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link][22]

-

Chung, Y. C., et al. (2019). This compound enhances melanogenesis via the MAPKase signaling pathway. PubMed. [Link][18]

-

Chung, Y. C., et al. (2019). This compound enhances melanogenesis via the MAPKase signaling pathway. Ingenta Connect. [Link][19]

-